molecular formula C9H4F2O2S B6747716 4,7-Difluoro-1-benzothiophene-2-carboxylic acid

4,7-Difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B6747716
M. Wt: 214.19 g/mol
InChI Key: HKFZAAINGJZEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-1-benzothiophene-2-carboxylic acid is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with two fluorine atoms at positions 4 and 7, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Fluorination enhances metabolic stability and lipophilicity, while the carboxylic acid group enables functionalization via amidation or esterification. The compound’s applications include serving as a building block for pharmaceuticals, agrochemicals, and organic electronic materials .

Properties

IUPAC Name

4,7-difluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2S/c10-5-1-2-6(11)8-4(5)3-7(14-8)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFZAAINGJZEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(S2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation of Fluorinated Benzothiophenes

A plausible route involves the carboxylation of pre-fluorinated benzothiophene derivatives. For example, 4,7-difluoro-1-benzothiophene could undergo lithiation at position 2, followed by quenching with carbon dioxide. This method mirrors the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, where n-BuLi in tetrahydrofuran (THF) at −65°C facilitates directed metalation, and subsequent CO₂ trapping yields the carboxylate.

Hypothetical Procedure :

  • Lithiation : Treat 4,7-difluoro-1-benzothiophene with n-BuLi (−78°C, THF).

  • Carboxylation : Introduce gaseous CO₂, followed by acidic workup.

  • Purification : Recrystallize from ethanol/water.

Challenges include ensuring regioselective lithiation at position 2 and managing the sensitivity of fluorinated intermediates to nucleophilic attack.

Oxidative Methods Using Metalloporphyrin Catalysts

Patent CN104860901B demonstrates the efficacy of metalloporphyrins (e.g., Mn-porphyrins) in oxidizing 2-methylbenzothiazole to benzothiazole-2-carboxylic acid using O₂ or H₂O₂. Adapting this strategy, 2-methyl-4,7-difluoro-1-benzothiophene could undergo analogous oxidation.

Proposed Reaction Conditions :

  • Catalyst : Tetrakis(p-methoxyphenyl)manganese porphyrin (10–200 ppm).

  • Solvent : Ethanol/water (20–100% ethanol).

  • Oxidant : O₂ (1.5–2.0 MPa) or 30% H₂O₂.

  • Temperature : 100–140°C for 4–12 hours.

Expected Outcomes :

ParameterValue Range
Conversion of 2-methyl30–43%
Selectivity to acid30–70%
Yield9–19%

This method’s scalability is limited by moderate yields but offers environmental advantages over traditional acid-catalyzed routes.

Sequential Fluorination-Carboxylation Strategies

Electrophilic Fluorination Post-Carboxylation

Introducing fluorine after carboxylation may mitigate steric hindrance. For instance, 1-benzothiophene-2-carboxylic acid could undergo electrophilic fluorination using Selectfluor® or acetyl hypofluorite.

Stepwise Approach :

  • Synthesize 1-benzothiophene-2-carboxylic acid via established methods.

  • Fluorinate : Use Selectfluor® in acetonitrile at 80°C.

  • Separate isomers : Chromatography or fractional crystallization.

Regioselectivity remains a critical hurdle, as difluorination at positions 4 and 7 competes with mono- or tri-substitution.

Radical Fluorination Techniques

Recent advances in radical chemistry enable site-selective C–H fluorination. Photoinduced decatungstate catalysis or aryl boronic acid mediators could direct fluorine incorporation.

Example Protocol :

  • Substrate : 1-benzothiophene-2-carboxylic acid.

  • Fluorinating agent : N-fluoro-2,4,6-trimethylpyridinium triflate.

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Solvent : DMF/H₂O (9:1).

This method’s success hinges on the compatibility of the carboxylate group with radical intermediates.

Analytical and Characterization Data

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

Predicted Spectroscopic Properties :

  • ¹H NMR : δ 7.8–8.1 (aromatic H), δ 13.2 (COOH).

  • ¹³C NMR : δ 165–170 (COOH), δ 150–160 (C-F).

  • MS (ESI-) : m/z 213 [M−H]⁻.

Purification via reverse-phase HPLC or acid-base extraction is recommended due to polar byproducts.

Chemical Reactions Analysis

4,7-Difluoro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4,7-Difluoro-1-benzothiophene-2-carboxylic acid exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: Clk1 Inhibition
A study highlighted the potential of benzothiophene derivatives as selective inhibitors for Clk1, a kinase implicated in cancer progression. The introduction of fluorine substituents was found to enhance selectivity and potency against Clk1 compared to Clk2, suggesting that structural modifications can lead to improved therapeutic profiles .

Antimicrobial Properties

Preliminary investigations into the biological activity of this compound suggest potential antimicrobial effects. The compound may interact with specific enzymes or receptors within microbial systems, leading to inhibition of growth or viability.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic pathways.

Synthetic Pathways

Common methods for synthesizing derivatives include:

  • Electrophilic Aromatic Substitution: Utilizing the electron-withdrawing effects of fluorine to direct further substitutions on the benzothiophene ring.
  • Carboxylation Reactions: Modifying the carboxylic acid group to enhance solubility or reactivity in subsequent reactions.

These synthetic approaches highlight the compound's utility in generating novel materials for research and development purposes.

Materials Science

The unique properties of this compound also extend to materials science, particularly in developing organic semiconductors and photonic devices.

Organic Electronics

Due to its electron-rich structure, this compound can be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine substituents can enhance charge mobility and stability within these applications .

Mechanism of Action

The mechanism of action of 4,7-difluoro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,7-Difluoro-1-benzothiophene-2-carboxylic acid with analogous benzothiophene derivatives and related aromatic carboxylic acids:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound Fluorine (4,7), COOH (2) C₉H₄F₂O₂S High lipophilicity, potential kinase inhibitor precursor, enhanced metabolic stability .
7-Fluorobenzo[b]thiophene-2-carboxylic acid Fluorine (7), COOH (2) C₉H₅FO₂S Lower acidity vs. di-fluoro analog; used in PET tracer synthesis .
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) Hydroxyl (3,4), COOH (side chain) C₉H₈O₄ Antioxidant, anti-inflammatory applications; food/cosmetic additive .
(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam core, COOH C₁₉H₂₃N₃O₅S Antibiotic intermediate (e.g., cephalosporin derivatives); crystallinity meets pharmacopeial standards .

Structural and Functional Differences

  • Fluorination Impact: The dual fluorination in this compound increases electron-withdrawing effects compared to mono-fluoro analogs, lowering the pKa of the carboxylic acid group and enhancing reactivity in nucleophilic substitutions .
  • Pharmacological Potential: Unlike caffeic acid (a natural phenolic acid with antioxidant roles), the fluorinated benzothiophene derivative lacks hydroxyl groups but offers superior stability under physiological conditions, making it more suitable for drug design .
  • Synthetic Utility : The bicyclic β-lactam derivatives (e.g., ) are specialized for antibiotic synthesis, whereas benzothiophene-carboxylic acids are versatile intermediates for kinase inhibitors or organic semiconductors .

Physicochemical Properties

Limited data on melting points or solubility are available in the provided evidence. However, fluorinated benzothiophenes generally exhibit:

  • Higher LogP values compared to non-fluorinated analogs (e.g., caffeic acid LogP ~1.5 vs. ~2.5 for mono-fluoro benzothiophene).
  • Crystallinity : Fluorinated derivatives often form stable crystalline structures, critical for pharmaceutical formulation .

Biological Activity

4,7-Difluoro-1-benzothiophene-2-carboxylic acid is an aromatic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a benzothiophene ring substituted with two fluorine atoms and a carboxylic acid group, which contribute to its unique chemical properties and biological effects.

The molecular formula of this compound is C9H4F2O2SC_9H_4F_2O_2S, with a molecular weight of approximately 214.19 g/mol. The positioning of the fluorine atoms at the 4 and 7 positions of the benzothiophene ring enhances its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has shown promise in anticancer research, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation. Studies suggest that it may induce apoptosis in cancer cells by modulating pathways linked to tumor biology. For instance, its interaction with Clk1 and Clk4 kinases has been highlighted as a potential therapeutic target .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can lead to modulation of their activity, resulting in therapeutic effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways that are crucial for cell proliferation and survival.
  • Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancerous cells .

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.

Study 2: Anticancer Potential

A separate study focused on the anticancer properties of the compound revealed that it effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. The study also noted that the compound induced apoptosis through activation of caspase pathways .

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundC9H4F2O2SC_9H_4F_2O_2SYesYes25
Methyl 4-fluoro-1-benzothiophene-2-carboxylateC10H8F2O2SC_{10}H_8F_2O_2SModerateNoN/A
5-Methoxybenzothiophene-2-carboxamideC10H9NO2SC_{10}H_9NO_2SYesYes28

Q & A

Q. What are the key synthetic routes for preparing 4,7-Difluoro-1-benzothiophene-2-carboxylic acid?

Synthesis typically involves fluorination of the benzothiophene core followed by carboxylation. A common method for analogous thiophene-2-carboxylic acids starts with ester precursors (e.g., methyl thiophene carboxylates), which undergo hydrolysis under basic conditions (e.g., K₂CO₃ in DMF) to yield the carboxylic acid . For fluorinated derivatives, directed ortho-metallation or halogen-exchange reactions (e.g., using CuF₂) are employed to introduce fluorine atoms at specific positions. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by NMR and HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine substituents, while ¹H/¹³C NMR confirms the benzothiophene backbone and carboxylate group.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating impurities using reverse-phase columns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ ion for carboxylic acids).
  • Melting Point Analysis: Consistency with literature values (e.g., analogs like 5-Pyrid-3-ylthiophene-2-carboxylic acid melt at 262.5–263°C ) supports crystallinity.

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis or decarboxylation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. For long-term stability, lyophilization is advised for aqueous solutions .

Advanced Research Questions

Q. How do the fluorine substituents at the 4- and 7-positions influence electronic properties and reactivity?

Fluorine’s electronegativity induces electron-withdrawing effects, polarizing the benzothiophene ring and enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0, comparable to 4,5-dichloro-2-fluorobenzoic acid ). This polarization facilitates nucleophilic aromatic substitution (e.g., amide coupling) at the 2-position. Computational studies (DFT) predict reduced HOMO-LUMO gaps, increasing electrophilicity for interactions with biological targets like enzymes or receptors .

Q. What role does this compound play in medicinal chemistry or drug design?

As a rigid, fluorinated aromatic scaffold, it serves as a building block for protease inhibitors or kinase modulators. For example, thiophene-2-carboxylic acid derivatives exhibit binding to Nurr1 nuclear receptors, validated by in silico docking and in vitro assays . Fluorine atoms enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Studies: Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Control Experiments: Verify off-target interactions using fluorine-free analogs (e.g., 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylic acid ).
  • Structural-Activity Relationships (SAR): Systematically modify substituents (e.g., replacing fluorine with chloro or methyl groups) to isolate electronic vs. steric effects .

Q. What computational tools are effective for predicting reactivity or supramolecular interactions?

  • Molecular Dynamics (MD): Simulates solvation effects and protein-ligand binding (e.g., using AMBER or GROMACS).
  • Density Functional Theory (DFT): Calculates charge distribution and frontier molecular orbitals to guide synthetic modifications.
  • Machine Learning (ML): Trains models on low-data regimes to predict bioactivity, as demonstrated in fragment-augmented generative designs .

Methodological Considerations

  • Synthetic Optimization: Use Design of Experiments (DoE) to balance reaction parameters (temperature, catalyst loading) for higher yields.
  • Crystallography: Single-crystal X-ray diffraction (if feasible) resolves regiochemical ambiguities in fluorine placement.
  • Toxicity Screening: Leverage EPA DSSTox or PubChem data to cross-reference safety profiles of structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.